molecular formula C10H7ClN2O B15134056 2-(Chloromethyl)-8-methylidenequinazolin-4-one

2-(Chloromethyl)-8-methylidenequinazolin-4-one

Cat. No.: B15134056
M. Wt: 206.63 g/mol
InChI Key: CLSCRCUIYUFFON-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methylidenequinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their wide range of applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-methylidenequinazolin-4-one typically involves the chloromethylation of quinazolinone derivatives. One common method includes the reaction of quinazolinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methylidenequinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methylidenequinazolin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(chloromethyl)-8-methylidenequinazolin-4-one

InChI

InChI=1S/C10H7ClN2O/c1-6-3-2-4-7-9(6)12-8(5-11)13-10(7)14/h2-4H,1,5H2

InChI Key

CLSCRCUIYUFFON-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=C2C1=NC(=NC2=O)CCl

Origin of Product

United States

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